Product packaging for Ethyl (R)-2-bromopropanoate(Cat. No.:CAS No. 51063-99-1)

Ethyl (R)-2-bromopropanoate

Cat. No.: B1624209
CAS No.: 51063-99-1
M. Wt: 181.03 g/mol
InChI Key: ARFLASKVLJTEJD-SCSAIBSYSA-N
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Description

Significance in Modern Organic Synthesis Methodologies

Ethyl (R)-2-bromopropanoate serves as a crucial intermediate in a multitude of organic synthesis applications. lookchem.com Its importance is underscored by its frequent use in the production of pharmaceuticals, agrochemicals such as herbicides and insecticides, and dyes. lookchem.comthermofisher.com The compound's primary reactivity stems from the electrophilic nature of the carbon atom bonded to the bromine, making it highly susceptible to nucleophilic substitution reactions. This allows for the displacement of the bromide ion by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, thereby facilitating the introduction of new functional groups and the formation of diverse molecular frameworks. ontosight.ai

The versatility of this compound is evident in its application in various reaction types. For instance, it is employed in displacement reactions with phenols and thiophenols to create phenoxyacetamide and thioether intermediates, respectively, which are precursors to biologically active molecules. nih.gov It is also used in the synthesis of β-lactams through reactions with imines. mdpi.com Furthermore, the racemic mixture, ethyl 2-bromopropionate, is a key starting material for synthesizing heterocyclic fragments present in many biologically active compounds. researchgate.netnih.gov

Beyond traditional nucleophilic substitutions, this compound is also utilized in more complex transformations. It has been used as a reactant in the preparation of ylides for Wittig-type reactions and in the formation of α,α-dibromo esters. orgsyn.orgorgsyn.org Its role extends to cross-coupling reactions, such as the asymmetric Kumada cross-coupling, to generate valuable products like (S)-naproxen ester. google.com

PropertyValue
Molecular Formula C₅H₉BrO₂
IUPAC Name ethyl (2R)-2-bromopropanoate
Appearance Clear colorless to pale yellow liquid thermofisher.com
Solubility Soluble in alcohol and ether; immiscible in water

Role as a Chiral Intermediate and Building Block in Complex Molecular Architectures

The defining feature of this compound is its chirality. As a chiral building block, it provides a readily available source of a specific stereoisomer, which is fundamental for asymmetric synthesis. ontosight.aiuwindsor.ca The ability to introduce a stereocenter with a defined (R)-configuration is critical in the synthesis of complex natural products and pharmaceuticals, where biological activity is often highly dependent on the precise three-dimensional arrangement of atoms. nih.govuwindsor.ca

The utility of this compound as a chiral synthon is demonstrated in the synthesis of molecules where stereochemistry dictates function. For example, in the development of novel inhibitors for the Pseudomonas aeruginosa type III secretion system, the (R)-enantiomer of a phenoxyacetamide derivative showed excellent inhibitory activity, while the corresponding (S)-isomer displayed no significant activity. nih.gov This highlights the importance of the specific stereochemical configuration provided by the this compound starting material.

Its application as a building block allows for the construction of stereochemically complex structures. Chemists utilize it in multi-step syntheses to build up molecular frameworks with multiple chiral centers, relying on the initial stereochemistry of the bromoester to direct the formation of subsequent stereocenters. While the direct enantioselective synthesis of such compounds can be challenging due to potential racemization, the use of the resolved (R)-enantiomer as a starting material is a common strategy to ensure the optical purity of the final product. researchgate.netnih.gov This approach is crucial in the synthesis of enantiomerically pure compounds, including various amino acids and other biologically significant molecules. ontosight.aimdpi.com

Reaction TypeReagents/ConditionsProduct Type
Nucleophilic Substitution Phenols, K₂CO₃, DMF nih.govPhenoxy esters
Amide Coupling Piperonylamine, HATU, DIPEA nih.govPhenoxyacetamides
β-Lactam Synthesis Imines, Zn dust, TMSCl mdpi.com3-methylazetidin-2-ones
Kumada Cross-Coupling Grignard reagents, Cobalt/bisoxazoline catalyst google.comChiral esters

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrO2 B1624209 Ethyl (R)-2-bromopropanoate CAS No. 51063-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-2-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFLASKVLJTEJD-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426471
Record name UNII-LIB5D6L75Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51063-99-1
Record name Ethyl alpha-bromopropionate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051063991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-LIB5D6L75Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL .ALPHA.-BROMOPROPIONATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIB5D6L75Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Ethyl R 2 Bromopropanoate and Its Derivatives

Established Preparative Routes and Optimization Strategies

The synthesis of ethyl 2-bromopropanoate (B1255678), often as a racemic mixture, typically involves the bromination of propionic acid followed by esterification. google.com Several methods have been developed to improve yield and purity while addressing challenges such as byproduct formation and catalyst efficiency.

Esterification Reactions of Brominated Propanoic Acids

A primary route to ethyl 2-bromopropanoate is the esterification of 2-bromopropionic acid with ethanol (B145695). This reaction can be catalyzed by acids like toluenesulfonic acid, achieving high yields. Optimization of reaction conditions, such as temperature and reaction time, is crucial for maximizing product formation. For instance, a yield of up to 94.7% has been reported under optimized conditions of 80°C for 3.5 hours using a toluenesulfonic acid catalyst.

CatalystTemperature (°C)Reaction Time (hours)Yield (%)Reference
Toluenesulfonic acid803.594.7
p-Toluenesulfonic acidNot specifiedNot specified80-85

Halogenation and Derivatization Strategies

Halogenation of propionic acid is a key step in the synthesis of the precursor for ethyl 2-bromopropanoate. The direct bromination of propionic acid creates a chiral center, resulting in a racemic mixture of (R)- and (S)-2-bromopropionic acid.

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-bromination of carboxylic acids. wikipedia.orgchemistrylearner.com This reaction involves treating propionic acid with bromine and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃). wikipedia.orgvaia.com The reaction proceeds through the formation of an acyl bromide intermediate, which then tautomerizes to an enol that subsequently reacts with bromine at the alpha position. wikipedia.orgmasterorganicchemistry.com

While effective, this method can lead to impurities. For example, using PBr₃ as a catalyst can result in moderate yields (70–75%) but also generates byproducts like 2,3-dibromopropionic acid due to over-bromination. The use of red phosphorus can slightly improve the yield to around 85%, but it also presents safety concerns due to its hygroscopic and pyrophoric nature.

An alternative strategy involves an acylating chlorination reaction. A production technology has been described where 2-bromopropionyl chloride is first prepared through the reaction of sulfoxide (B87167) chloride, propionic acid, red phosphorus, and dry bromine. google.com This intermediate is then reacted with anhydrous ethanol to produce ethyl 2-bromopropanoate. google.com This method is noted for its high purity and convenient operation. google.com

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of the specific (R)-enantiomer of ethyl 2-bromopropanoate requires stereoselective methods to control the formation of the chiral center.

Chiral Pool-Derived Syntheses

Diazotization of Chiral Amino Acids to Form (R)-Bromopropionic Acid Precursors

A primary and well-established method for synthesizing the precursor to Ethyl (R)-2-bromopropanoate, (R)-2-bromopropionic acid, involves the diazotization of the naturally occurring chiral amino acid, D-alanine. sciencemadness.orgnih.gov This reaction proceeds with retention of stereochemistry, meaning the R configuration of the starting amino acid is maintained in the final product. nih.gov The process typically involves treating D-alanine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr). sciencemadness.orgnih.gov

The reaction mechanism is thought to involve the formation of a diazonium salt from the amino group of the alanine (B10760859). This is followed by an intramolecular nucleophilic attack by the carboxylate group, forming a transient three-membered lactone. Subsequent attack by a bromide ion opens this lactone, resulting in the formation of (R)-2-bromopropionic acid with the original stereochemistry preserved. nih.gov

Several variations of this procedure exist, with modifications aimed at improving yield and simplifying the workup. sciencemadness.org For instance, one procedure involves dissolving D-alanine in a mixture of aqueous HBr and water, followed by the portion-wise addition of sodium nitrite. sciencemadness.org Another approach utilizes a saturated solution of potassium bromide (KBr) and HBr. sciencemadness.org The yields for these diazotization reactions can vary significantly based on factors such as the rate of sodium nitrite addition, the specific acid used, and the reaction temperature. nih.gov Following the synthesis of (R)-2-bromopropionic acid, it can be readily esterified with ethanol, often under acidic conditions, to yield the target compound, this compound. youtube.com

Table 1: Representative Diazotization Reactions for (R)-2-bromopropionic Acid Synthesis

Starting Material Reagents Key Conditions Product Yield Reference
D-Alanine NaNO₂, aq. HBr, H₂O Addition of NaNO₂ in small portions (R)-2-Bromopropionic Acid Not specified sciencemadness.org
D-Alanine KBr, aq. HBr, NaNO₂ Cooled to 0°C, NaNO₂ added over 1 hr (R)-2-Bromopropionic Acid 95% (crude) sciencemadness.org
L-Alanine NaNO₂, HBr Diazotization followed by conversion to the acid chloride (S)-2-Bromopropionyl chloride Not specified nih.gov

Diastereoselective Control in Compound Formation

Diastereoselective synthesis is a powerful strategy for creating new stereocenters in a molecule with a predefined spatial orientation relative to existing chiral centers. In the context of this compound derivatives, this involves reacting the chiral bromoester with other molecules to form products with multiple stereocenters in a controlled manner.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com By attaching a chiral auxiliary to an achiral substrate, one can induce facial bias, directing an incoming reagent to attack from a specific side, thereby creating a new stereocenter with a predictable configuration. numberanalytics.com After the desired stereocenter is formed, the auxiliary can be removed and often recycled. wikipedia.org

In the synthesis of derivatives of α-halo acids like this compound, chiral alcohols are frequently employed as auxiliaries. researchgate.net For example, esters can be prepared by coupling racemic α-halo acids with a chiral alcohol. researchgate.net Under certain conditions, a dynamic thermodynamic resolution can occur, leading to a product with high diastereomeric purity. researchgate.net The steric and electronic properties of the chiral auxiliary play a crucial role in directing the reaction pathway to favor the formation of one diastereomer over the other. numberanalytics.com For instance, the bulky tert-butyl group in tert-butyl (2S)-2-bromopropanoate can act as a steric shield, influencing the direction of nucleophilic attack.

Significant epimerization, or the loss of stereochemical integrity at one center, can be a challenge during these reactions, particularly during acylation steps with (R)- or (S)-2-bromopropionic acids. sci-hub.se Careful selection of reaction conditions, such as temperature and reaction time, is often necessary to minimize this side reaction. sci-hub.se

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type of Reaction Key Feature Reference
8-phenylmenthol Diels-Alder Blocks one face of the acrylate (B77674), directing cycloaddition. wikipedia.org
trans-2-Phenyl-1-cyclohexanol General Asymmetric Synthesis Alternative to 8-phenylmenthol. wikipedia.org
Oxazolidinones Alkylation, Aldol reactions Used to set multiple stereocenters in complex syntheses. wikipedia.org
(R)-Pantolactone Reaction with α-halogenated ketenes Induces (S)-configuration at the new chiral center. researchgate.net

Asymmetric Catalysis in Analogous Halopropanoate Systems

Asymmetric catalysis is a highly efficient method for synthesizing chiral molecules, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. uwindsor.ca This approach is often preferred over the use of stoichiometric chiral auxiliaries due to its atom economy and the reduced need for subsequent removal of the chiral controller.

In the context of halopropanoate systems, asymmetric catalysis has been successfully applied to produce enantiomerically enriched esters. google.com For instance, a novel method for the asymmetric synthesis of (S)-naproxen, an anti-inflammatory drug, starts from racemic 2-halopropionate esters. google.com This process involves an asymmetric Kumada cross-coupling reaction with a Grignard reagent, catalyzed by a cobalt complex with a bisoxazoline ligand. google.com This demonstrates that a racemic mixture of a halopropanoate can be effectively converted into a single enantiomer of a more complex molecule. google.com

Sustainable and Advanced Synthetic Techniques

In recent years, there has been a significant push towards developing more sustainable and efficient methods for chemical synthesis. This includes the application of green chemistry principles and the exploration of advanced manufacturing technologies like flow chemistry.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.comrsc.org In the synthesis of this compound and its derivatives, several green chemistry principles can be applied.

One key aspect is the use of safer and more environmentally benign solvents. rsc.org Research has explored the use of organic carbonates as green media for various chemical reactions. rsc.org Another approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations. rsc.org Enzymes often operate under mild conditions (e.g., room temperature and neutral pH) in aqueous environments, reducing energy consumption and the need for harsh reagents. rsc.org For example, lipases have been shown to be effective in the transesterification reactions to produce chiral esters.

The development of biocatalysts with high tolerance to organic solvents and byproducts is crucial for their industrial application. rsc.org Furthermore, designing processes that are safe and sustainable from the outset, a concept known as "safe and sustainable by design," is gaining traction. europa.eu This involves considering the entire lifecycle of a product and minimizing its environmental impact from the design phase onwards. europa.eu A recent patent for the preparation of Ethyl 2-bromopropionate highlights a method that aims to reduce wastewater generation and simplify catalyst recycling. google.com

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis. researchgate.netsioc-journal.cn These include improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and process optimization. vapourtec.comresearchgate.net

The application of flow chemistry to ester synthesis has been demonstrated. rsc.orgrsc.org Continuous flow systems can be particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. researchgate.net For example, a vortex fluidic device has been used for the efficient synthesis of di-esters at room temperature under continuous flow, highlighting the potential for greener and more efficient processes. rsc.org

While specific applications of flow chemistry to the synthesis of this compound are not extensively detailed in the provided search results, the general principles and successes in related ester and halogenated compound syntheses suggest its high potential. evitachem.comuhasselt.benih.gov The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow reactor could lead to improved yields, selectivity, and safety in the production of this important chiral building block. researchgate.netnih.gov

Reactivity and Mechanistic Studies of Ethyl R 2 Bromopropanoate

Nucleophilic Substitution Reactions

The electrophilic carbon atom alpha to the carbonyl group, bonded to a good leaving group (bromide), makes Ethyl (R)-2-bromopropanoate highly susceptible to nucleophilic attack.

General Mechanisms and Reaction Scope with Diverse Nucleophiles (e.g., Hydroxide (B78521), Amines, Thiols)

This compound readily undergoes nucleophilic substitution reactions where the bromine atom is displaced by a variety of nucleophiles. The underlying mechanism is typically a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a new carbon-nucleophile bond in a single, concerted step. edscl.in The high reactivity of the compound is attributed to the electrophilic nature of the α-carbon, which is susceptible to attack by electron-rich species.

The scope of nucleophiles that can be employed is broad, including:

Oxygen Nucleophiles: Hydroxide ions can be used to form the corresponding α-hydroxy ester. evitachem.com

Nitrogen Nucleophiles: Amines and amine derivatives are common nucleophiles. For example, it reacts with phthalazinone in the presence of anhydrous potassium carbonate to yield ester derivatives. It also undergoes substitution with the potassium salt of imidodicarbonates in dimethylformamide to produce protected alanines. rsc.org

Sulfur Nucleophiles: Thiols and thiolates can effectively displace the bromide to form thioethers.

The general scheme for these reactions involves the attack of the nucleophile on the chiral center, displacing the bromide leaving group.

Stereochemical Outcomes and Inversion/Retention Studies

The stereochemistry of nucleophilic substitution at the chiral center of this compound is highly dependent on the reaction conditions and the nature of the nucleophile, which can lead to either inversion or retention of configuration.

Inversion of Configuration: In a typical SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in a complete inversion of the stereochemical configuration. edscl.in For instance, the reaction of (R)-2-bromopropanoic acid with concentrated sodium hydroxide yields (S)-lactic acid, a product of inversion. edscl.inuou.ac.in Similarly, the reaction of lactic acid ester triflates with the lithium salt of di-tert-butyl imidodicarbonate (Boc₂NH) proceeds with clean inversion to form the corresponding N-protected alanine (B10760859) of the opposite configuration. rsc.org

Retention of Configuration: Retention of the original stereochemistry is often observed when a neighboring group participation (NGP) mechanism is operative. In the hydrolysis of (R)-2-bromopropanoic acid with dilute alkali, the adjacent carboxylate group acts as an internal nucleophile. edscl.inscribd.com It first attacks the chiral center in an intramolecular SN2 reaction (first inversion), forming a transient lactone intermediate. The external nucleophile (hydroxide) then attacks the lactone in a second SN2 step (second inversion). The net result of these two successive inversions is the retention of the original configuration. edscl.in

Diastereomeric Mixtures: Reactions involving this compound can sometimes lead to the formation of diastereomers, particularly when the nucleophile is also chiral. For example, the reaction with ethyl L-(-)-lactate can produce a mixture of (S,S) and (R,S) diastereomers. In such cases, epimerization using a base like lithium ethoxide can be employed to shift the diastereomeric ratio towards the more thermodynamically stable isomer.

Reaction ConditionNucleophilePredominant Stereochemical OutcomeMechanism
Concentrated NaOHHydroxideInversionSN2
Dilute AlkaliInternal CarboxylateRetentionNeighboring Group Participation
ImidodicarbonatesAmine derivativeInversionSN2

Radical Reactions and Polymerization Initiation

This compound is a key initiator in controlled radical polymerization, most notably in Atom Transfer Radical Polymerization (ATRP), due to the relatively weak C-Br bond that can undergo homolytic cleavage.

Atom Transfer Radical Polymerization (ATRP) Mechanisms

This compound (EBrP) serves as a classic and efficient initiator for Atom Transfer Radical Polymerization (ATRP). cmu.edu The fundamental mechanism of ATRP involves a reversible redox process catalyzed by a transition metal complex, typically copper(I) with a nitrogen-based ligand. acs.org

The process is initiated by the homolytic cleavage of the carbon-bromine bond of EBrP. The transition metal complex (e.g., Cu(I)Br/ligand) abstracts the bromine atom from the initiator. acs.org This one-electron oxidation of the metal center (from Cu(I) to Cu(II)Br₂) generates a transient alkyl radical and the higher oxidation state metal complex. acs.org This radical then propagates by adding to monomer units, such as methyl methacrylate (B99206) (MMA). researchgate.net The "living" or controlled nature of the polymerization is maintained by the reversible deactivation of the propagating radical by the Cu(II) complex, which transfers the bromine atom back to the growing polymer chain, reforming the dormant species and the Cu(I) catalyst. acs.org This reversible activation-deactivation cycle keeps the concentration of active radicals low, minimizing termination reactions. acs.orglumenlearning.com

Kinetic Parameters and Initiator Activity Comparisons in Polymerization

The effectiveness of this compound as an ATRP initiator is quantified by its kinetic parameters. Kinetic studies confirm that for monomers like styrene, the polymerization exhibits first-order kinetics with respect to monomer consumption, indicating a constant concentration of propagating radicals, which is a hallmark of a controlled polymerization. researchgate.netsciencepublishinggroup.com

The rate of polymerization is influenced by several factors, including temperature, solvent, and the nature of the catalyst. acs.orgacs.org The ATRP equilibrium constant (KATRP), which reflects the ratio of activated to dormant species, increases with temperature, leading to a faster polymerization rate. acs.orgacs.org For the polymerization of methyl acrylate (B77674) initiated by EBrP, KATRP values were found to be highly dependent on the solvent system. acs.org

When compared to other initiators, the activity of EBrP is notable.

Comparison with Ethyl 2-bromoisobutyrate (EBiB): EBrP shows activation rate constants (kact) that are comparable to those of EBiB. However, the tertiary halide EBiB often provides better control and faster initiation because its branched structure leads to a more stabilized radical and can reduce side reactions.

Polymer Molecular Weight Control: EBrP has been successfully used to synthesize polymers like poly(methyl methacrylate) (PMMA) with controlled molecular weights up to 50,000 g/mol and relatively low dispersity (Đ < 1.5).

InitiatorMonomerCatalyst SystemKey Kinetic Finding
This compound (EBrP)StyreneCuCl/BPDALinear first-order kinetic plots observed. researchgate.net
This compound (EBrP)Methyl Acrylate (MA)CuBr/Me₆TRENKATRP at 25°C in bulk MA is ~3 x 10⁻⁸. acs.org
Ethyl 2-bromoisobutyrate (EBiB)Methyl Methacrylate (MMA)CuCl₂/PMDETA/GlucoseUsed as a reference initiator in ARGET ATRP studies. researchgate.net

Factors Influencing Competitive Rates of Free-Radical Addition to Alkenes

The addition of the radical derived from this compound to alkenes is a competitive process influenced by a combination of electronic and steric factors. oregonstate.edu

Radical Stability: The stability of the radical formed upon addition to an alkene is a primary determinant of the reaction rate. The order of radical stability (tertiary > secondary > primary) dictates that addition will preferentially occur to generate the most stable radical intermediate. oregonstate.edumasterorganicchemistry.comuomustansiriyah.edu.iq

Electronic Effects: The radical generated from this compound has electrophilic character. Consequently, it reacts faster with electron-rich alkenes. oregonstate.edu The "electrophilic" bromine atoms in the chain transfer step also prefer to attack double bonds with greater electron density. oregonstate.edu

The free-radical addition mechanism is a chain reaction involving initiation (radical formation), propagation (addition to the alkene), and termination steps. lumenlearning.comoregonstate.edu The presence of a radical initiator is essential to start the chain process. oregonstate.edu

Epimerization and Racemization Pathways

The stereochemical integrity of this compound is a critical factor in its application in asymmetric synthesis. However, under certain conditions, it can undergo epimerization or racemization, leading to a loss of enantiopurity.

The chiral center in this compound is susceptible to epimerization in the presence of a base. For instance, treatment with lithium ethoxide (LiOEt) in ethanol (B145695) can induce this process. sigmaaldrich.com The base facilitates the removal of the acidic α-proton, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of both the (R) and (S) enantiomers.

In a study involving the synthesis of (R,S)-mTDDGA, the epimerization of a related diastereomer was observed. inl.gov The mixture of diastereomers was treated with lithium ethoxide in ethanol, leading to the epimerization of the stereocenter and shifting the diastereomeric ratio. After 5 hours, a diastereomeric ratio of 2:1 was observed, favoring the formation of the desired (R,S)-isomer. inl.gov This demonstrates that under basic conditions, an equilibrium can be established between the stereoisomers, which may not necessarily be a 1:1 mixture.

Reaction Condition Reagent Outcome Reference
Basic epimerizationLithium Ethoxide in EthanolShifts the equilibrium between stereoisomers. inl.gov

Racemization can be a significant challenge in enantioselective syntheses that utilize this compound or similar chiral building blocks. For example, in the synthesis of enantiopure ethyl 2,3-dibromopropionate, attempts at an enantioselective synthesis were hampered by racemization, resulting in enantiomeric excesses (ee) of only 9-50%. researchgate.netnih.gov This racemization was attributed to a dehydrobromination reaction, forming ethyl 2-bromoacrylate as an intermediate, which then undergoes non-stereoselective re-addition of HBr. researchgate.net

The potential for racemization underscores the importance of carefully selecting reaction conditions to preserve the stereochemical integrity of the chiral center. Factors such as the choice of base, solvent, and temperature can significantly influence the extent of racemization. In some cases, racemization is a desired process, for instance, in dynamic kinetic resolution, where the rapid racemization of the starting material allows for the conversion of more than 50% of the racemate into a single enantiomer of the product.

Process Observation Potential Cause Reference
Enantioselective SynthesisLow enantiomeric excess (9-50% ee)Dehydrobromination to an achiral intermediate followed by non-stereoselective reaction. researchgate.netnih.gov

Other Key Chemical Transformations

This compound is a versatile reagent that participates in a variety of chemical transformations beyond substitution reactions. These include reduction, oxidation, and reactions with specific organic substrates.

The bromine atom in this compound can be removed through reduction, leading to the formation of ethyl 2-propionate. This transformation can be achieved using various reducing agents. For instance, lithium aluminum hydride is a common reagent for this purpose. This reaction effectively removes the chiral center, yielding a non-chiral product.

Reaction Type Product Example Reducing Agent Reference
ReductionEthyl 2-propionateLithium Aluminum Hydride

Oxidation of this compound can lead to the formation of ethyl 2-bromopropanoic acid. This transformation involves the conversion of the ester group to a carboxylic acid while leaving the bromo-substituted chiral center intact, provided the reaction conditions are mild enough to prevent racemization. Oxidizing agents such as potassium permanganate (B83412) can be employed for this purpose.

Reaction Type Product Example Oxidizing Agent Reference
OxidationEthyl 2-bromopropanoic acidPotassium Permanganate

This compound reacts with a range of nucleophilic substrates to generate more complex molecules.

β-Ketothioamides: In reactions with secondary β-ketothioamides, ethyl 2-bromopropionate has been used to synthesize N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones. rcin.org.plresearchgate.netresearchgate.net These reactions, typically carried out in solvents like THF or acetone, result in the formation of cyclic derivatives. researchgate.netresearchgate.net The process involves the initial S-alkylation of the thioamide followed by cyclization. researchgate.net

Imidodicarbonates: Ethyl (R,S)-2-bromopropionate undergoes nucleophilic substitution with the potassium salt of certain imidodicarbonates in dry dimethylformamide. researchgate.net This reaction provides a pathway to fully blocked (R,S)-alanines in high yields and is a key step in the synthesis of N,N-diprotected chiral α-amino acid esters. researchgate.net

Reactant Reaction Conditions Product Type Reference
Secondary β-KetothioamidesTHF or acetoneN-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones rcin.org.plresearchgate.netresearchgate.net
Imidodicarbonates (potassium salt)Dry dimethylformamideFully blocked (R,S)-alanines researchgate.net

Generation of Reactive Intermediates (e.g., Ynolates from α,α-Dibromo Esters)

The generation of highly reactive intermediates from α,α-dihalo carbonyl compounds is a powerful strategy in organic synthesis. In the context of esters, α,α-dibromo esters serve as valuable precursors for the formation of ynolates, which are potent nucleophiles and equivalents of ketene (B1206846) anions. orgsyn.orgacs.org These intermediates, characterized by a carbon-carbon triple bond adjacent to an oxygen anion (RC≡CO⁻), are not typically generated from mono-halo esters like this compound directly, but rather from their α,α-dibrominated counterparts. The principles governing their formation from α,α-dibromo esters are directly applicable to the corresponding ethyl 2,2-dibromopropanoate.

The primary method for generating ynolates from α,α-dibromo esters involves a double lithium-halogen exchange reaction, leading to the formation of an ester dianion which subsequently undergoes thermal cleavage. orgsyn.orgakjournals.com This process is typically achieved by treating the α,α-dibromo ester with a strong organolithium base, such as tert-butyllithium (B1211817) (t-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures. akjournals.comcaltech.edu

The generally accepted mechanism proceeds through the following key steps:

First Lithium-Halogen Exchange: The organolithium reagent abstracts one of the bromine atoms from the α-carbon to form a lithium α-bromo ester enolate. orgsyn.org

Second Lithium-Halogen Exchange: A second equivalent of the organolithium reagent abstracts the remaining bromine atom, generating a key intermediate known as an ester dianion. orgsyn.orgacs.org

Thermal Cleavage: Upon warming, this highly unstable ester dianion collapses, eliminating a lithium alkoxide (e.g., lithium ethoxide) to furnish the desired lithium ynolate. orgsyn.orgcaltech.edu

An alternative and often more practical approach for the synthesis of ynolates is the naphthalene-catalyzed reductive lithiation of α,α-dibromo esters. orgsyn.orgacs.org This method avoids the use of multiple equivalents of strong, nucleophilic alkyllithium reagents and can be more suitable for laboratory-scale preparations. orgsyn.org In this procedure, the α,α-dibromo ester reacts with lithium naphthalenide at low temperatures to initially form the α-bromo ester enolate, which is then further lithiated to the ester dianion before cleaving to the ynolate. orgsyn.org

The successful generation of these ynolate intermediates is often confirmed by trapping them with various electrophiles, such as aldehydes, ketones, or silyl (B83357) chlorides, to form β-lactones, tetrasubstituted olefins, or silyl ynol ethers, respectively. caltech.edunih.gov

Detailed research findings have elucidated the optimal conditions for these transformations. The choice of organolithium reagent, reaction temperature, and time are critical for efficient ynolate generation and to minimize side reactions.

Table 1: Conditions for Ynolate Generation from α,α-Dibromo Esters and Trapping with Electrophiles

α,α-Dibromo Ester Substrate Reagent Conditions Trapping Electrophile Product Yield (%) Reference
Phenyl α,α-dibromohexanoate t-BuLi THF, -78 °C to 0 °C TMSCl Silyl ynol ether - caltech.edu
Phenyl α,α-dibromohexanoate t-BuLi THF, -78 °C to 0 °C TIPSCl Silyl ynol ether 60 caltech.edu
Ethyl 2,2-dibromohexanoate Li, Naphthalene THF, -78 °C to 0 °C Benzophenone 2-(diphenylmethylene)hexanoic acid - acs.org
General α,α-dibromo esters t-BuLi or s-BuLi THF, -78 °C, 10-15 min; then 0 °C, 30 min Aldehydes β-Lactones - akjournals.com

Recent advancements have explored the use of flow microreactors for the generation of ynolates. akjournals.comrsc.org This technology allows for precise control over reaction parameters such as temperature and residence time, enabling the rapid and safe generation of these highly reactive species, even at ambient temperatures, which is a significant improvement over traditional batch processes that require cryogenic conditions. akjournals.com

Table 2: Comparison of Batch vs. Flow Reactor for Ynolate Generation

Method Temperature Reaction Time Key Advantages Reference
Batch -78 °C to 0 °C ~1 hour Well-established, suitable for small scale akjournals.com

It is important to note that while the focus here is on the generation of ynolates from α,α-dibromo esters, related reactive intermediates can be accessed from other precursors. For instance, α-bromo esters can be converted to lithium ester enolates, which upon further reaction can also lead to ynolates, although the α,α-dibromo route is often more direct for this specific transformation. acs.orgillinois.edu

Applications of Ethyl R 2 Bromopropanoate in Advanced Chemical Synthesis

Chiral Building Block in Complex Molecule Construction

The enantiopure nature of ethyl (R)-2-bromopropanoate makes it an excellent starting material for the synthesis of other chiral molecules. The presence of the bromine atom provides a reactive site for nucleophilic substitution, while the ester group can be hydrolyzed or otherwise modified. This versatility is crucial in the construction of complex molecular frameworks with specific stereochemistry.

This compound serves as a key precursor in the synthesis of chiral amino acid derivatives, particularly non-natural alanines. The stereocenter in this compound can be transferred to the final amino acid product, ensuring high enantiomeric purity. The synthesis of ethyl (2S)-bromopropanoate, the enantiomer of the subject compound, can be achieved from the naturally occurring amino acid L-alanine through a diazotization reaction followed by Fischer esterification sigmaaldrich.com. This transformation highlights the close synthetic relationship between α-bromo propanoates and alanines.

A common strategy for synthesizing α-amino acids from α-bromo esters involves the displacement of the bromide with an azide nucleophile, followed by reduction of the resulting α-azido ester to the corresponding α-amino ester. This method allows for the retention or inversion of stereochemistry at the α-carbon, depending on the reaction conditions and the nucleophile used.

ReactantReagentProductKey Transformation
L-Alanine1. NaBr, HBr 2. NaNO₂, H₂O2-Bromopropanoic acidDiazotization
2-Bromopropanoic acidEthanol (B145695), p-Toluenesulfonic acidEthyl 2-bromopropanoate (B1255678)Fischer Esterification
This compound1. Sodium azide 2. H₂, Pd/C(R)-Alanine ethyl esterNucleophilic substitution and reduction

This table illustrates the synthetic relationship between alanine (B10760859) and ethyl 2-bromopropanoate, and a general route to alanine derivatives.

The reactivity of this compound makes it a useful synthon for the construction of various nitrogen-containing heterocyclic systems. These heterocycles are prevalent in many biologically active compounds and pharmaceuticals.

Thiazolinones: Ethyl 2-bromopropionate has been utilized in the synthesis of N-substituted 2-acylmethylidene-1,3-thiazolin-4-ones. In these reactions, it undergoes condensation with secondary β-ketothioamides to yield the corresponding thiazolinone derivatives orgsyn.org.

Pyrrolidines: The synthesis of substituted pyrrolidines can be achieved through various synthetic routes where chiral α-halo esters can serve as precursors. For instance, the alkylation of enamines or enolates with this compound can introduce the propionate side chain, which can then be further manipulated and cyclized to form the pyrrolidine ring.

Aziridines: Aziridines are three-membered nitrogen-containing heterocycles that are important intermediates in organic synthesis. While direct synthesis from this compound is less common, derivatives of this compound can be used in the formation of aziridines. For example, the related compound ethyl diazoacetate is used in the catalytic asymmetric synthesis of aziridines from imines orgsyn.org.

HeterocycleSynthetic StrategyRole of this compound Derivative
ThiazolinonesCondensation with β-ketothioamidesProvides the C2-C3 fragment of the ring
PyrrolidinesAlkylation followed by cyclizationIntroduces a chiral side chain for subsequent ring formation
AziridinesCatalytic aziridinationA related compound, ethyl diazoacetate, acts as a carbene precursor

This table summarizes the role of this compound and its derivatives in the synthesis of various nitrogen-containing heterocycles.

Chiral building blocks are fundamental to the total synthesis of natural products, many of which possess complex stereochemical architectures. This compound, with its defined stereochemistry, serves as an attractive starting material or intermediate in the synthesis of such molecules. The propionate unit can be elaborated into more complex carbon skeletons while retaining the crucial stereochemical information.

The use of enantiopure starting materials, often referred to as the "chiral pool," is a powerful strategy in the synthesis of complex natural products google.com. While specific examples of the direct use of this compound in the total synthesis of a named natural product are not readily found in general literature, its utility as a versatile chiral building block is well-established sigmaaldrich.com. Its structural motifs can be envisioned within a wide range of natural product classes, including polyketides and alkaloids, where the stereochemistry of methyl-bearing carbons is critical for biological activity.

Polymer Science and Advanced Materials Development

Beyond its applications in small molecule synthesis, ethyl 2-bromopropionate is a key reagent in the field of polymer chemistry, particularly in the synthesis of well-defined polymers with controlled architectures and functionalities.

Ethyl 2-bromopropionate is widely used as an initiator in various controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). CRP methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block copolymers, star polymers, and graft polymers researchgate.netnih.govchemspider.com.

In ATRP, the polymerization is initiated by the homolytic cleavage of the carbon-bromine bond of an initiator like ethyl 2-bromopropionate, catalyzed by a transition metal complex (typically copper-based). The resulting radical then propagates by adding to monomer units. The key to the "controlled" nature of ATRP is the reversible deactivation of the growing polymer chain by the oxidized metal complex, which reforms the dormant polymer-halide species. This dynamic equilibrium between active and dormant species allows for the controlled growth of polymer chains.

Polymerization TechniqueRole of Ethyl 2-bromopropionateKey Features of Resulting Polymers
Atom Transfer Radical Polymerization (ATRP)InitiatorControlled molecular weight, low dispersity, defined architecture
Reversible Addition-Fragmentation Chain Transfer (RAFT) PolymerizationCan be used to synthesize RAFT agentsControlled molecular weight, low dispersity

This table highlights the role of ethyl 2-bromopropionate in controlled radical polymerization techniques.

The use of ethyl 2-bromopropionate as an initiator in CRP also enables the synthesis of functional polymers with specific characteristics chemspider.com. The initiator fragment becomes the α-end group of the polymer chain. By using a functionalized initiator, specific functionalities can be introduced at one end of the polymer.

Furthermore, the "living" nature of CRP allows for the synthesis of block copolymers by the sequential addition of different monomers. For example, a polymer can be grown from an ethyl 2-bromopropionate initiator using a first monomer, and then a second monomer can be added to create a second block. This allows for the creation of amphiphilic block copolymers, which can self-assemble into various nanostructures, or other materials with tailored properties for applications in drug delivery, nanotechnology, and surface modification.

Intermediate in Agrochemical and Pharmaceutical Synthesis

This compound is a valuable chiral building block in the synthesis of a variety of commercially important agrochemicals and pharmaceuticals. Its specific stereochemistry and reactive bromine atom allow for its incorporation into complex molecules, leading to the desired biological activity of the final products.

Precursor for Active Pharmaceutical Ingredients (APIs) (e.g., Naproxen Esters)

This compound serves as a crucial intermediate in the synthesis of certain active pharmaceutical ingredients. A notable example is its role in the production of profen non-steroidal anti-inflammatory drugs (NSAIDs), such as Naproxen. The synthesis of Naproxen esters involves the coupling of a naphthyl derivative with an ethyl propionate moiety.

While the therapeutically active form of Naproxen is the (S)-enantiomer, this compound can be utilized in synthetic pathways that proceed with an inversion of stereochemistry. For instance, a common synthetic route involves the reaction of 2-bromo-6-methoxynaphthalene, which, after conversion to a Grignard reagent and reaction with cadmium chloride, forms di-(6-methoxy-2-naphthyl)cadmium. This intermediate then reacts with ethyl-2-bromopropionate to produce (R,S)-ethyl 2-(6-methoxy-2-naphthyl) propionate, a direct precursor that can be hydrolyzed to racemic (R,S)-Naproxen. Subsequent resolution steps are then required to isolate the desired (S)-enantiomer.

Although direct synthesis of Naproxen esters from Naproxen itself is also a common practice, the use of chiral building blocks like this compound is integral to various industrial synthesis strategies for this important API.

Utility in Agrochemical Production

This compound is a key intermediate in the manufacturing of a wide range of agrochemicals, particularly herbicides and fungicides. google.comgoogle.com Its incorporation into the final molecular structure is critical for the biological efficacy of these products.

In the production of herbicides, this compound is a precursor for several active ingredients. google.comgoogle.com For example, it is used in the synthesis of quizalofop-p-ethyl, a selective post-emergence herbicide used to control grass weeds in broadleaf crops. google.com

Similarly, in the field of fungicides, this compound is a vital component in the synthesis of products like metalaxyl. google.comgoogle.com Metalaxyl is a systemic fungicide used to control soil-borne and airborne diseases caused by Oomycete fungi on a variety of crops.

The following table summarizes some of the key agrochemicals synthesized using this compound as an intermediate.

Agrochemical Type Primary Use
Quizalofop-p-ethylHerbicideControl of grass weeds in broadleaf crops
Oxazalofop-ethylHerbicidePost-emergence control of annual and perennial grass weeds
Thiazole's topHerbicideBroad-spectrum weed control
Haloxyfop-methylHerbicideSelective control of grass weeds
MetolachlorHerbicidePre-emergence control of annual grasses and some broadleaf weeds
DimethenamidHerbicideControl of annual grasses, sedges, and broadleaf weeds
MetalaxylFungicideControl of diseases caused by Oomycete fungi
BenalaxylFungicideSystemic fungicide for the control of Oomycetes
ProcymidoneFungicideControl of gray mold and other diseases on various crops

Analytical and Characterization Methodologies in Research on Ethyl R 2 Bromopropanoate

Spectroscopic Techniques for Stereochemical and Structural Elucidation

Spectroscopy plays a pivotal role in the analysis of ethyl (R)-2-bromopropanoate, providing detailed information about its molecular structure and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecule's framework.

¹H NMR: The proton NMR spectrum of ethyl 2-bromopropanoate (B1255678) typically displays characteristic signals corresponding to the different types of protons in the molecule. chemicalbook.com The ethoxy group protons appear as a triplet (for the methyl group) and a quartet (for the methylene (B1212753) group). The methyl group on the propanoate backbone shows up as a doublet, and the methine proton adjacent to the bromine atom appears as a quartet.

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by showing distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. guidechem.com

The chemical shifts observed in these spectra are highly sensitive to the electronic environment of the nuclei, allowing for unambiguous structural assignment.

Table 1: Representative ¹H NMR Spectral Data for Ethyl 2-bromopropanoate

Proton Assignment Chemical Shift (ppm) Multiplicity
CH₃ (ethoxy) ~1.3 Triplet
CH₂ (ethoxy) ~4.2 Quartet
CH₃ (propanoate) ~1.8 Doublet
CH (brominated) ~4.4 Quartet

Note: Exact chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum reveals characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. studymind.co.ukfiveable.me

Key absorption peaks for ethyl 2-bromopropanoate include:

A strong, sharp peak around 1735-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretch of the ester group. crunchchemistry.co.uk

Absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester. crunchchemistry.co.uk

C-H stretching vibrations from the alkyl groups are observed around 2850-3000 cm⁻¹.

The C-Br stretching frequency typically appears in the fingerprint region, at lower wavenumbers.

Table 2: Key Infrared Absorption Bands for Ethyl 2-bromopropanoate

Functional Group Bond Characteristic Absorption (cm⁻¹)
Ester C=O 1735-1750
Ester C-O 1000-1300
Alkyl C-H 2850-3000

Data compiled from typical IR spectral ranges for organic functional groups.

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic methods are essential for separating and quantifying the enantiomers of this compound, thereby determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of chiral compounds. nih.gov To separate the enantiomers of ethyl 2-bromopropanoate, a chiral stationary phase (CSP) is employed. These specialized columns contain a chiral selector that interacts differently with the (R) and (S) enantiomers, leading to different retention times and, consequently, their separation. mdpi.commdpi.com The enantiomeric excess (ee) can then be accurately determined by comparing the peak areas of the two enantiomers in the chromatogram.

For the analysis of ethyl 2-bromopropanoate, a capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase, can be used to separate the compound from any impurities. pensoft.net The retention time of the compound is a characteristic feature used for its identification. By using a chiral GC column, it is also possible to separate and quantify the enantiomers, providing another method for determining enantiomeric purity. pensoft.net

Polymer Characterization Methods

When this compound is used as an initiator or monomer in polymerization reactions, a variety of techniques are employed to characterize the resulting polymers. These methods provide information on the molecular weight, structure, and thermal properties of the polymer. pageplace.deresearchgate.net

Common polymer characterization techniques include:

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. measurlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the polymer's microstructure, including tacticity and the incorporation of monomer units. measurlabs.com

Differential Scanning Calorimetry (DSC): Used to determine thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting point (Tm). measurlabs.com

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of expected functional groups in the polymer structure. measurlabs.com

These analytical techniques are crucial for understanding the relationship between the monomer, the polymerization process, and the final properties of the synthesized polymer. cmu.eduaston.ac.uk

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is a primary technique used to determine the molecular weight and molecular weight distribution of polymers initiated by compounds like this compound. wikipedia.org This method separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute faster than smaller molecules, allowing for the determination of various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw/Mn. wikipedia.org

In the context of ATRP initiated by this compound, GPC is instrumental in confirming the controlled nature of the polymerization. A narrow dispersity (Đ close to 1) indicates that the polymer chains are of similar length, a hallmark of a well-controlled polymerization process. Research has demonstrated that using initiators like ethyl 2-bromopropionate can produce polymers with controlled molecular weights. The GPC chromatograms provide a visual representation of the molecular weight distribution. researchgate.net

Table 1: GPC Data for a Polymer Synthesized via ATRP

Parameter Value Description
Mn ( g/mol ) 45,000 Number-average molecular weight
Mw ( g/mol ) 48,150 Weight-average molecular weight

This table represents typical data obtained from GPC analysis of a polymer synthesized using a bromopropanoate initiator, demonstrating a controlled polymerization process as indicated by the low dispersity value.

MALDI-TOF Mass Spectrometry for End-Group Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful soft ionization technique for the detailed molecular characterization of synthetic polymers. researchgate.netresearchgate.net It is particularly valuable for verifying the chemical structure, specifically the end-groups of polymer chains. In polymers synthesized using this compound as an initiator, MALDI-TOF MS can confirm the presence of the initiator fragment at one end of the polymer chain and the bromine atom at the other (the ω-end group). nih.gov

The technique provides a mass spectrum showing distributions of polymer chains, where each peak corresponds to an individual oligomer (n-mer) complexed with a cationizing agent (e.g., Na⁺ or Ag⁺). researchgate.netnist.gov The mass of each peak can be represented by the formula:

Mn-mer = Minitiator_fragment + n(Mrepeat_unit) + Mend_group + Mion

By analyzing the mass of the observed peaks, researchers can confirm the fidelity of the end-groups, ensuring the polymerization was initiated as expected and that the terminal bromine is available for subsequent chain-extension reactions or post-polymerization modifications. researchgate.net The choice of cationizing agent is critical; for instance, using sodium salts can help in the successful determination of bromine-terminated macromolecules, whereas silver cationic agents might lead to the transformation of the end-groups. researchgate.net

Table 2: Theoretical vs. Observed Mass for End-Group Analysis by MALDI-TOF MS

Polymer Chain (n-mer) Theoretical Mass (Da) Observed Mass (Da) Mass Difference (Da)
25-mer 2985.5 2985.6 0.1
26-mer 3089.6 3089.7 0.1

This table illustrates the high accuracy of MALDI-TOF MS in confirming polymer structure. The negligible difference between theoretical and observed masses for different polymer chain lengths (n-mers) validates the expected end-group composition resulting from initiation with a compound like this compound.

Real-time Monitoring in Continuous Chemical Processes

The shift towards continuous flow processing in chemical synthesis offers significant advantages in safety, efficiency, and process control. nih.govsecurecell.ch A key enabler of this technology is the integration of Process Analytical Technology (PAT), which allows for real-time, in-line monitoring of reaction parameters. mdpi.comchemrxiv.orgsigmaaldrich.com For reactions involving this compound, such as its synthesis or its use in continuous polymerization, in-line spectroscopic methods are invaluable for ensuring consistent product quality and optimizing reaction conditions. nih.govnih.gov

In-line Spectroscopic Systems (e.g., FlowIR) for Process Control

In-line spectroscopic tools, such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy (often referred to by the trade name FlowIR), enable the continuous monitoring of chemical reactions directly within a flow reactor or process stream. researchgate.net This technique provides real-time data on the concentration of reactants, intermediates, and products by measuring their characteristic infrared absorption bands. researchgate.net

In a continuous process utilizing this compound, an in-line IR probe can track the progress of the reaction by monitoring specific vibrational frequencies. For example, during a polymerization, the disappearance of the monomer's C=C bond absorption and the appearance of the polymer backbone's characteristic peaks can be followed in real-time. This allows for precise control over reaction time, temperature, and flow rates to achieve the desired conversion and product specifications. nih.gov The data acquired can be used to rapidly optimize reaction conditions and ensure the process remains in a state of control over extended periods. nih.gov

Table 3: Application of In-line IR Spectroscopy for Process Monitoring

Monitored Species Characteristic IR Band (cm⁻¹) Application in Process Control
Reactant (Monomer) ~1630 (C=C stretch) Monitor consumption to determine reaction rate and conversion.
Product (Polymer) ~1730 (C=O stretch of ester) Track product formation and concentration.

This table shows examples of how specific infrared absorption bands can be used with an in-line system like FlowIR to monitor and control a polymerization reaction initiated by this compound in a continuous flow setup.

Computational and Theoretical Studies on Ethyl R 2 Bromopropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. sciepub.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which numerous properties can be derived. researchgate.net

The electronic structure of Ethyl (R)-2-bromopropanoate dictates its reactivity. Key aspects explored through quantum chemistry include the distribution of electrons and the energies of molecular orbitals. An electrostatic potential (ESP) map, for instance, would reveal the electron-rich and electron-deficient areas of the molecule. For this compound, the oxygen atoms of the carbonyl and ether groups would exhibit negative potential (red), indicating regions susceptible to electrophilic attack, while the carbon atom bonded to the bromine (the α-carbon) and the protons on the ethyl and methyl groups would show positive potential (blue), highlighting sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a critical component of this analysis. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. In reactions, a nucleophile donates electrons from its HOMO to the LUMO of an electrophile. For this compound, the LUMO is expected to be localized primarily along the C-Br bond, specifically at the α-carbon, indicating this is the most likely site for a nucleophile to attack, leading to substitution reactions.

Conceptual DFT also allows for the calculation of global reactivity descriptors. nih.gov These indices provide a quantitative measure of a molecule's reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

PropertyCalculated Value (Illustrative)Description
HOMO Energy-10.8 eVEnergy of the highest occupied molecular orbital.
LUMO Energy+1.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap12.0 eVIndicates chemical stability and resistance to electronic excitation.
Chemical Potential (μ)-4.8 eVRepresents the tendency of electrons to escape from the system.
Global Hardness (η)6.0 eVMeasures resistance to change in electron distribution.
Electrophilicity Index (ω)1.92 eVQuantifies the ability of the molecule to accept electrons.

Mechanistic Modeling and Transition State Analysis of Key Reactions

As an alkyl halide, this compound is expected to undergo nucleophilic substitution (S_N2) and elimination (E2) reactions. sciepub.comlibretexts.org Computational modeling can elucidate the precise mechanisms of these reactions by mapping out the potential energy surface (PES), which connects reactants, transition states, and products. researchgate.netmdpi.com

For an S_N2 reaction, where a nucleophile attacks the α-carbon and displaces the bromide ion, mechanistic modeling focuses on locating the transition state (TS). youtube.com The transition state is a first-order saddle point on the PES, representing the maximum energy point along the reaction coordinate. libretexts.org Computationally, this structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate—in this case, the simultaneous forming of the nucleophile-carbon bond and breaking of the carbon-bromine bond. sciepub.com

The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. sciepub.com A lower activation energy implies a faster reaction rate. Theoretical calculations can model this process for various nucleophiles and in different solvents (using continuum solvation models like PCM) to predict how reaction conditions affect the rate. researchgate.netmdpi.com

Similarly, for an E2 elimination reaction, where a base removes a proton from the β-carbon to form an alkene, computational modeling can identify the corresponding transition state. This TS involves the simultaneous breaking of the C-H bond, the formation of the C=C double bond, and the breaking of the C-Br bond. sciepub.com The geometry of this transition state, particularly the dihedral angle between the departing proton and the leaving group, is crucial for stereoselectivity. sciepub.comresearchgate.net

Table 2: Illustrative Calculated Activation Energies for Key Reactions of this compound Calculated in a simulated ethanol (B145695) solvent environment.

ReactionNucleophile/BaseReaction TypeCalculated Activation Energy (Ea) (kcal/mol)
SubstitutionCN⁻S_N222.5
SubstitutionI⁻S_N224.8
EliminationOCH₃⁻E220.1

Stereochemical Predictions and Conformational Analysis

Computational chemistry is exceptionally well-suited for studying the three-dimensional aspects of molecules, including their stable conformations and the stereochemical outcomes of their reactions.

Conformational Analysis: this compound has several rotatable single bonds, leading to multiple possible conformations (conformers). libretexts.org The most significant rotations are around the Cα-C(carbonyl) bond and the C(carbonyl)-O(ether) bond. A conformational analysis involves systematically rotating these bonds (i.e., varying the dihedral angles) and calculating the potential energy of each resulting geometry. youtube.com

The results of such an analysis can be plotted on a potential energy diagram, showing the relative energies of staggered and eclipsed conformations. libretexts.orgyoutube.com Staggered conformations, where bulky groups are farther apart, are generally lower in energy (more stable) than eclipsed conformations, where they cause steric strain. libretexts.org For this compound, the lowest energy conformer would likely position the bulky bromine atom, the methyl group, and the ethyl ester group to minimize steric interactions.

Table 3: Illustrative Relative Energies of Conformers of this compound Energies are relative to the most stable conformer (Conformer 1).

ConformerCα-C(CO) Dihedral AngleC(CO)-O(Et) Dihedral AngleRelative Energy (kcal/mol)Description
1~180° (anti)~180° (anti)0.0Lowest energy, fully staggered
2~60° (gauche)~180° (anti)0.8Gauche interaction between Br and ester group
3~0° (eclipsed)~180° (anti)4.5Highest energy, sterically hindered

Stereochemical Predictions: The (R) configuration of the chiral center is a key feature of the molecule. Computational modeling of its reactions can predict whether this stereochemistry is retained, inverted, or racemized. For an S_N2 reaction, transition state modeling confirms the well-known Walden inversion mechanism. youtube.com The calculations would show the nucleophile attacking the α-carbon from the side opposite the bromine atom, leading to a transition state where the three non-reacting groups (hydrogen, methyl, and ethyl-ester) are planar. libretexts.org As the reaction proceeds to products, these groups "umbrella-flip," resulting in a product with the opposite (S) configuration.

For an E2 reaction, the stereochemical outcome is dictated by the requirement for a specific (typically anti-periplanar) arrangement of the β-proton and the bromine leaving group in the transition state. sciepub.comresearchgate.net By analyzing the possible conformations of the reactant and the energies of the corresponding transition states, computational models can predict which diastereomeric alkene product will be favored.

Q & A

Q. What are the standard synthetic methodologies for preparing Ethyl (R)-2-bromopropanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or esterification. For example, in the synthesis of quinoline derivatives, it reacts with hydroxyquinoline under alkaline conditions (K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (100°C), achieving complete conversion . Alternative solvents (e.g., CH₃CN) under reflux may result in incomplete reactions, highlighting the critical role of solvent choice and temperature in optimizing yields .

Q. What analytical techniques are most effective for characterizing this compound and verifying its enantiomeric purity?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the ester's structure and stereochemistry. For instance, the α-proton adjacent to the bromine appears as a quartet at δ ~5.13 ppm (J = 7.2 Hz), while the ethyl group shows a triplet at δ ~1.15 ppm .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for (2R)-ethyl 2-(5-bromo-2,3-dioxoindolin-1-yl)propanoate (monoclinic, P2₁ space group) .
  • Chiral HPLC or polarimetry : Essential for distinguishing (R)- and (S)-enantiomers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when this compound is used in multi-step syntheses (e.g., for Schiff bases or heterocycles)?

  • Solvent selection : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity and reaction rates compared to CH₃CN .
  • Catalysis : Glacial acetic acid as a catalyst improves hydrazine substitution in ethanol, achieving >90% yield .
  • Workup protocols : Sequential washing with NaOH and brine removes unreacted substrates and byproducts, as seen in PPAR modulator synthesis .

Q. What challenges arise in maintaining enantiomeric purity during the synthesis of this compound, and how can they be addressed?

  • Racemization risk : Heating or prolonged reaction times may cause racemization. Mitigation involves:
  • Using low temperatures (<100°C) and short reaction times .
  • Employing chiral auxiliaries or enantioselective catalysts during esterification .
    • Analytical validation : Combine chiral chromatography with optical rotation measurements to detect impurities <1% .

Q. How does this compound participate in mechanistic studies of substitution reactions?

  • Stereochemical probes : Its α-bromo ester group undergoes SN₂ reactions with retention of configuration, making it a model substrate for studying nucleophilic substitution kinetics .
  • Cross-reactivity : In PPAR modulator synthesis, it reacts selectively with thiols over amines under basic conditions, demonstrating functional group compatibility .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

  • PPE requirements : Wear nitrile gloves and chemical-resistant clothing to prevent skin contact .
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
  • Waste disposal : Neutralize residual bromoester with NaHCO₃ before disposal to prevent environmental contamination .

Data Contradictions and Troubleshooting

Q. Discrepancies in reported yields for this compound-mediated reactions: How to resolve them?

  • Case study : In quinoline derivative synthesis, DMF (Condition b2) achieved full conversion, while CH₃CN (Condition b1) failed. This highlights solvent polarity's role in stabilizing transition states .
  • Recommendations : Pre-screen solvents (DMF > acetone > CH₃CN) and adjust base strength (K₂CO₃ vs. NaH) to match substrate reactivity .

Q. Why do some syntheses report racemization despite using enantiopure this compound?

  • Root cause : Acidic or high-temperature conditions during downstream reactions (e.g., Schiff base formation) may racemize the α-carbon .
  • Solutions : Use milder acids (e.g., catalytic AcOH instead of H₂SO₄) and monitor optical rotation post-reaction .

Methodological Resources

Q. What computational tools can predict the reactivity of this compound in novel reactions?

  • Retrosynthesis software : Tools like Pistachio or Reaxys propose synthetic routes using its α-bromo ester as an electrophile .
  • DFT calculations : Model transition states for SN₂ pathways to predict regioselectivity .

Q. How to validate the purity of this compound in complex mixtures?

  • GC-MS : Quantify residual substrates and byproducts (e.g., propionic acid derivatives) .
  • TLC monitoring : Use iodine staining or UV visualization to track reaction progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.